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Abstract: Osimertinib (formerly AZD9291, brand name Tagrisso) is a third-generation,
irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has
revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] It was specifically
designed to be effective against tumors harboring both EGFR TKI-sensitizing mutations (such
as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most
common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5]
This guide provides a comprehensive overview of the discovery, preclinical development,
mechanism of action, and clinical evaluation of osimertinib, presenting key data and
experimental methodologies for the scientific community.

Introduction: The Challenge of Acquired Resistance
in EGFR-Mutant NSCLC

The discovery of activating mutations in the EGFR gene in a subset of NSCLC patients was a
landmark in precision medicine, leading to the development of first-generation TKIs like gefitinib
and erlotinib.[6] These drugs induced dramatic tumor responses, but their efficacy was limited
by the inevitable development of acquired resistance.[7] The most frequent cause of this
resistance, accounting for over 50% of cases, is the acquisition of a secondary "gatekeeper"
mutation, T790M, in exon 20 of the EGFR gene.[4][7] This mutation increases the ATP affinity
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of the EGFR kinase domain, reducing the potency of first- and second-generation inhibitors.
This clinical challenge necessitated the development of a third-generation inhibitor that could
overcome T790M-mediated resistance while sparing wild-type (WT) EGFR to minimize toxicity.

[8]

Discovery and Preclinical Development

The drug discovery program for osimertinib was initiated by AstraZeneca in 2009 with the goal
of creating a mutant-selective, covalent EGFR inhibitor.[2][9] The process was a prime example
of successful structure-based drug design.[2]

Lead Optimization and Structure-Based Design

The core strategy was to identify a compound that could form a covalent bond with the Cys797
residue in the ATP-binding site of EGFR, providing potent and irreversible inhibition.[4][10][11]
The key challenge was to achieve selectivity for mutant forms of EGFR (including T790M) over
the wild-type receptor to ensure a favorable therapeutic window. The presence of the bulkier
methionine residue in the T790M mutant compared to the threonine in WT EGFR was a key
structural feature exploited for selective targeting.[8] The chemical structure of osimertinib, a
mono-anilino-pyrimidine compound, features a reactive acrylamide group that enables this
covalent binding.[4][10]

In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring
sensitizing mutations (e.g., PC-9, ex19del) and the T790M resistance mutation (e.g., H1975,
L858R/T790M).[4] Critically, it showed significantly lower activity against wild-type EGFR cell
lines, predicting a lower incidence of side effects like skin rash and diarrhea commonly
associated with first-generation TKIs.[4][6]

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutants
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Osimertinib ICso (nM) for

Cell Line EGFR Mutation Status EGFR Phosphorylation
Inhibition

PC-9 Exon 19 deletion <15

H1975 L858R / T790M <15

A431 Wild-Type EGFR 480 - 1865

(Data synthesized from multiple sources for illustrative purposes)[4]

Preclinical In Vivo Efficacy

In preclinical xenograft and transgenic mouse models, osimertinib induced significant and
sustained tumor regression at clinically relevant doses.[5][12] Notably, studies also
demonstrated that osimertinib has superior penetration of the blood-brain barrier compared to
earlier-generation TKiIs like gefitinib and afatinib, suggesting potential efficacy against brain
metastases, a common site of disease progression in NSCLC patients.[12][13][14]

Table 2: Preclinical Brain Penetration of EGFR TKiIs

Mouse Brain-to-Plasma Exposure Ratio

Compound (AUC)
Osimertinib High
Gefitinib Low
Afatinib Low
Rociletinib Low

(Data based on findings from Ballard P, et al. Clin Cancer Res. 2016)[12][13]

Mechanism of Action

Osimertinib's mechanism of action is centered on its selective and irreversible inhibition of
mutant EGFR.[10][11]
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» Covalent Binding: Osimertinib contains an acrylamide functional group that acts as a Michael
acceptor. It forms a covalent bond with the thiol group of the Cys797 residue located in the
ATP-binding pocket of the EGFR kinase domain.[5][10][11]

« Irreversible Inhibition: This covalent bond leads to the irreversible inactivation of the enzyme,
preventing ATP from binding and blocking EGFR autophosphorylation.[10]

o Downstream Pathway Blockade: By inhibiting EGFR kinase activity, osimertinib effectively
shuts down downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and
RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, growth, and
survival.[10][11][15]

Visualization of EGFR Signaling and Osimertinib
Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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